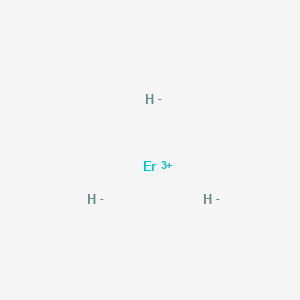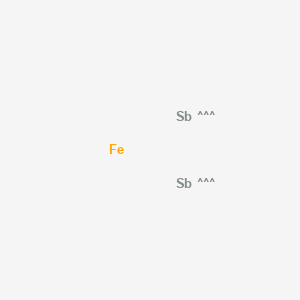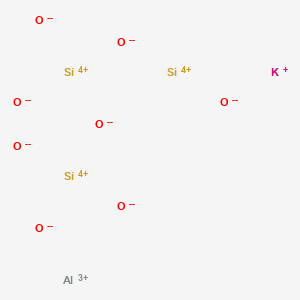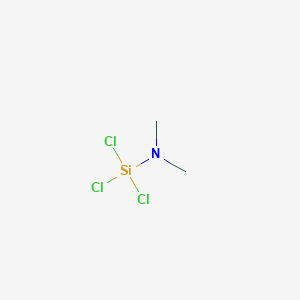
Erbium hydride (ErH3)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Erbium hydride (ErH3) is a chemical compound consisting of erbium and hydrogen. It is a rare earth hydride that forms a grayish-white solid. Erbium hydride is known for its magnetic properties and its ability to absorb and release hydrogen, making it a potential candidate for hydrogen storage applications .
准备方法
Erbium hydride can be synthesized by reacting erbium metal with hydrogen gas. The reaction typically occurs at elevated temperatures and pressures to ensure complete hydrogenation. The general reaction is as follows:
2Er+3H2→2ErH3
The reaction is usually carried out in a controlled environment to prevent contamination and ensure high purity of the product .
Industrial production methods involve similar processes but on a larger scale. High purity erbium metal is exposed to hydrogen gas in reactors designed to maintain the necessary temperature and pressure conditions. The product is then collected and purified to remove any unreacted materials or impurities .
化学反应分析
Erbium hydride undergoes several types of chemical reactions, including:
Oxidation: Erbium hydride can react with oxygen to form erbium oxide (Er2O3) and water. This reaction is typically exothermic and occurs at elevated temperatures.
4ErH3+3O2→2Er2O3+6H2O
Reduction: Erbium hydride can be reduced back to erbium metal by heating in a vacuum or in the presence of a reducing agent.
2ErH3→2Er+3H2
Substitution: Erbium hydride can react with halogens to form erbium halides and hydrogen gas.
2ErH3+3Cl2→2ErCl3+3H2
Common reagents used in these reactions include oxygen, halogens (such as chlorine), and reducing agents. The major products formed from these reactions are erbium oxide, erbium halides, and hydrogen gas .
科学研究应用
Erbium hydride has several scientific research applications, including:
Hydrogen Storage: Due to its ability to absorb and release hydrogen, erbium hydride is studied as a potential material for hydrogen storage in fuel cells and other energy applications.
Magnetic Materials: Erbium hydride exhibits interesting magnetic properties, making it useful in the study of magnetic materials and their applications.
Optical Materials: Erbium-doped materials are used in optical applications, such as lasers and amplifiers, due to their ability to emit light at specific wavelengths.
作用机制
The mechanism by which erbium hydride exerts its effects is primarily related to its ability to absorb and release hydrogen. This property is due to the formation and breaking of metal-hydrogen bonds. In hydrogen storage applications, erbium hydride can reversibly absorb hydrogen gas, forming a stable hydride. When needed, the hydrogen can be released by heating the hydride, breaking the metal-hydrogen bonds and releasing hydrogen gas .
相似化合物的比较
Erbium hydride can be compared with other rare earth hydrides, such as:
Yttrium hydride (YH3): Similar to erbium hydride, yttrium hydride is used for hydrogen storage and exhibits similar properties.
Lanthanum hydride (LaH3): Lanthanum hydride is another rare earth hydride with hydrogen storage capabilities.
Gadolinium hydride (GdH3): Gadolinium hydride is known for its magnetic properties and hydrogen storage potential.
Erbium hydride is unique due to its specific magnetic properties and its ability to form stable hydrides at relatively low temperatures compared to some other rare earth hydrides .
属性
IUPAC Name |
erbium(3+);hydride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Er.3H/q+3;3*-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKYQTHMRTJJBDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H-].[H-].[H-].[Er+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ErH3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13550-53-3 |
Source


|
| Record name | Erbium hydride (ErH3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013550533 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Erbium hydride (ErH3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Erbium trihydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.558 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![1-Bromo-5,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione](/img/structure/B85119.png)





